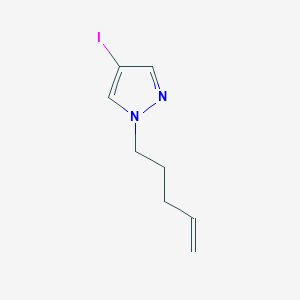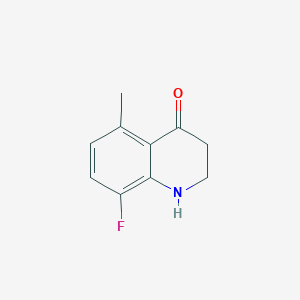
Rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane is a complex organic compound characterized by its unique structural features. This compound contains a cyclopentyl ring substituted with fluoro and iodomethyl groups, and is further functionalized with a tert-butyl group and a dimethylsilane moiety. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their potential reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a series of cyclization reactions.
Introduction of Fluoro and Iodomethyl Groups: Fluorination and iodination reactions are carried out under controlled conditions using reagents like N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine with a suitable oxidizing agent for iodination.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction.
Incorporation of the Dimethylsilane Moiety: This step involves the use of chlorodimethylsilane in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the iodomethyl group using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium thiolate or primary amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of thioethers or amines.
Wissenschaftliche Forschungsanwendungen
Rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane involves its interaction with specific molecular targets. The fluoro and iodomethyl groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. The dimethylsilane moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Vergleich Mit ähnlichen Verbindungen
Rel-tert-butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(((1R,2R,4S)-2-fluoro-4-(methyl)cyclopentyl)oxy)dimethylsilane: Lacks the iodine atom, which may result in different reactivity and biological activity.
tert-Butyl(((1R,2R,4S)-2-chloro-4-(iodomethyl)cyclopentyl)oxy)dimethylsilane: Contains a chlorine atom instead of a fluorine atom, which can alter its chemical properties.
tert-Butyl(((1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl)oxy)trimethylsilane: Has a trimethylsilane group instead of a dimethylsilane group, affecting its steric and electronic properties.
Eigenschaften
Molekularformel |
C12H24FIOSi |
|---|---|
Molekulargewicht |
358.31 g/mol |
IUPAC-Name |
tert-butyl-[(1R,2R,4S)-2-fluoro-4-(iodomethyl)cyclopentyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H24FIOSi/c1-12(2,3)16(4,5)15-11-7-9(8-14)6-10(11)13/h9-11H,6-8H2,1-5H3/t9-,10-,11-/m1/s1 |
InChI-Schlüssel |
UJJIZGQILVQZLO-GMTAPVOTSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@@H](C[C@H]1F)CI |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(CC1F)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1S,3R)-5-((benzyloxy)carbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13333860.png)

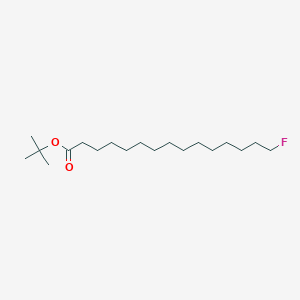
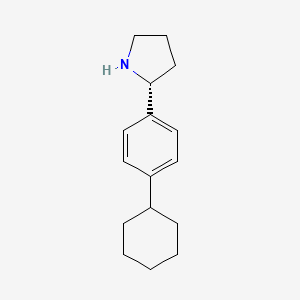
![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)


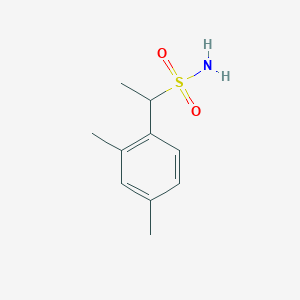
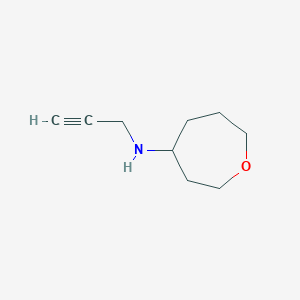
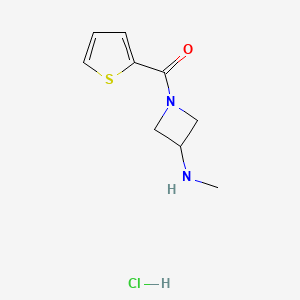
![5-(4-Fluorophenyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13333912.png)
